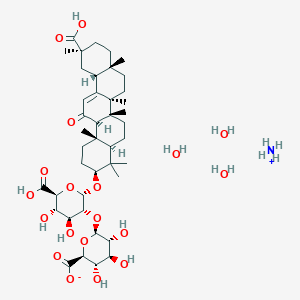
5-Acetylpyrazine-2-carbonitrile
Vue d'ensemble
Description
5-Acetylpyrazine-2-carbonitrile is a chemical compound that belongs to the class of pyrazine derivatives. These compounds are known for their role as intermediates in the synthesis of various heterocyclic derivatives and have applications in the pharmaceutical industry. They have been utilized in the preparation of potential antifungal, antimycobacterial, and antiinflammatory agents. Additionally, acetylpyrazines are recognized for their use as flavorants in food and tobacco products .
Synthesis Analysis
The synthesis of pyrazine derivatives, including this compound, often involves multicomponent reactions. An example of such a synthesis is the electrochemically induced one-pot, multicomponent-tandem strategy that leads to the formation of highly functionalized pyrazole derivatives. This method involves the condensation of ethyl acetoacetate, hydrazine hydrate, malononitrile, and various aromatic aldehydes in the presence of a supporting electrolyte and solvent . Another approach is the homolytic alkylation of commercially available pyrazine-2-carbonitrile, which yields a series of 5-alkylpyrazine-2-carbonitriles. These intermediates can then be converted to the corresponding acetylpyrazines .
Molecular Structure Analysis
The molecular structure of this compound derivatives is characterized by the presence of a pyrazine ring substituted with an acetyl group and a carbonitrile group. The structure of these compounds has been confirmed using spectroscopic methods such as 1H and 13C NMR spectroscopy, which provide detailed information about the arrangement of atoms within the molecule .
Chemical Reactions Analysis
This compound and its derivatives undergo various chemical reactions that are essential for their transformation into pharmacologically active compounds. For instance, cyanoacetylation of 5-aminopyrazole with cyanoacetic acid and acetic anhydride followed by cyclization can lead to the formation of pyrazolo[3,4-d]pyrimidine derivatives. These reactions are crucial for the development of compounds with potential biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives, such as their hydrophobic characteristics, are important for their chromatographic separation and computational study. These properties influence the behavior of these compounds in biological systems and can affect their potential as drugs. The hydrophobic properties of ring-substituted pyrazinecarbonitriles and acetylpyrazines have been studied to understand their interactions with biological targets and to aid in the design of new therapeutic agents .
Applications De Recherche Scientifique
Synthesis and Intermediates
5-Acetylpyrazine-2-carbonitrile and related pyrazine derivatives are extensively used as intermediates in synthesizing various heterocyclic compounds. These compounds have been explored for their potential in creating antifungal, antimycobacterial, and anti-inflammatory agents. For instance, Opletalová et al. (2005) noted the use of pyrazinecarbonitriles and acetylpyrazines in the synthesis of potential antifungal and antimycobacterial drugs, highlighting their role as valuable synthetic intermediates in medicinal chemistry (Opletalová et al., 2005).
Hydrophobicity Studies
Research has also focused on understanding the hydrophobic properties of pyrazine derivatives. Kučerová-Chlupáčová et al. (2008) conducted a study to derive new hydrophobicity constants for pyrazine rings, which are crucial for estimating the physicochemical properties of biologically active pyrazines (Kučerová-Chlupáčová et al., 2008).
Biological Activity and Cytotoxicity
In the realm of biological activities, Al-Adiwish et al. (2017) investigated the antibacterial, antifungal, and cytotoxic properties of pyrazolo[5, 1-c][1, 2, 4]triazines, derived from 5-aminopyrazole, which is structurally related to this compound. This study contributes to the understanding of the potential therapeutic applications of these compounds (Al-Adiwish et al., 2017).
Chemical Synthesis and Reactivity
This compound has been a subject of research in the context of novel chemical synthesis methods and reactivity. Dotsenko et al. (2020) explored new reactions of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, showing the versatility of pyrazole derivatives in synthetic chemistry (Dotsenko et al., 2020).
Safety and Hazards
The compound is classified under the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
5-acetylpyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c1-5(11)7-4-9-6(2-8)3-10-7/h3-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCTYSHBUFUPHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(N=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743928 | |
| Record name | 5-Acetylpyrazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
916333-43-2 | |
| Record name | 5-Acetylpyrazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-(naphthalen-1-yl)-N4,N4-diphenylbenzene-1,4-diamine)](/img/structure/B3030462.png)






